
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane is an organic compound characterized by the presence of both trifluoroethoxy and ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane typically involves the reaction of 2,2,2-trifluoroethanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, which acts as a catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2,2-trifluoroethanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethoxy or ethoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, nucleophilic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane involves its interaction with various molecular targets and pathways. The compound’s trifluoroethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and proteins. Additionally, the ethoxy group can enhance the compound’s solubility and bioavailability, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
1-(2,2,2-Trifluoroethoxy)-2-ethoxyethane can be compared with other similar compounds, such as:
Bis(2,2,2-trifluoroethoxy)methane: Similar in structure but contains two trifluoroethoxy groups instead of one.
2,2,2-Trifluoroethanol: Contains only the trifluoroethoxy group without the ethoxy group.
Ethylene glycol: Contains two ethoxy groups without the trifluoroethoxy group.
The uniqueness of this compound lies in its combination of both trifluoroethoxy and ethoxy groups, providing a balance of chemical reactivity and solubility that is not found in the other compounds.
Propiedades
Fórmula molecular |
C6H11F3O2 |
|---|---|
Peso molecular |
172.15 g/mol |
Nombre IUPAC |
2-(2-ethoxyethoxy)-1,1,1-trifluoroethane |
InChI |
InChI=1S/C6H11F3O2/c1-2-10-3-4-11-5-6(7,8)9/h2-5H2,1H3 |
Clave InChI |
IJGQAWNPGQNIRL-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



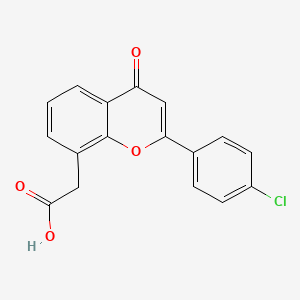
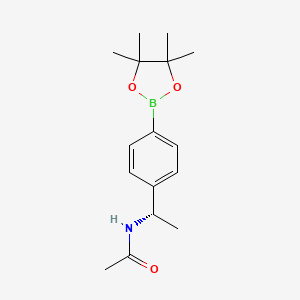
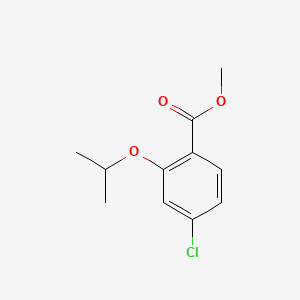
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)

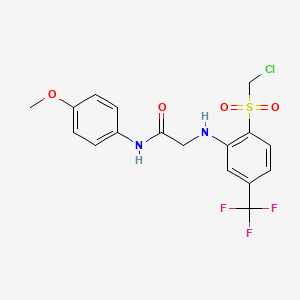
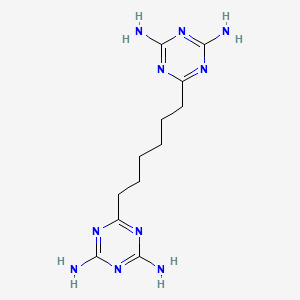
![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081748.png)
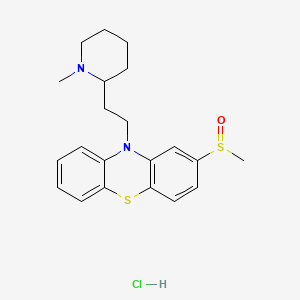
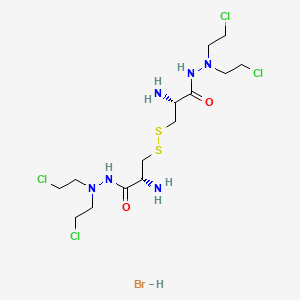
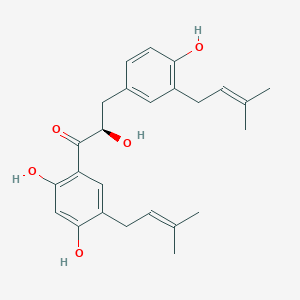
![4-{(E)-[3,4-Di(propan-2-yl)phenyl]diazenyl}benzoic acid](/img/structure/B14081766.png)
